

# Application Note: Asymmetric Hydrogenation of Acetophenone via Naud Catalyst

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## Compound of Interest

Compound Name: Naud Catalyst SK-N003-1z

CAS No.: 849921-25-1

Cat. No.: B3288020

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## Executive Summary

The "Naud Catalyst" refers to a class of Ruthenium(II) complexes bearing chiral ferrocenyl-phosphine-oxazoline ligands.[1] Developed by Frédéric Naud and colleagues (Solvias AG), this system excels in the asymmetric hydrogenation of aryl ketones.

Key Advantages:

- Biphasic Efficiency: Operates effectively in Toluene/Aqueous NaOH mixtures, facilitating product separation.
- High Activity: Turnover Frequencies (TOF) > 10,000 and Turnover Numbers (TON) up to 100,000 are achievable.
- Enantioselectivity: Consistently yields >90% ee for acetophenone derivatives.[2]

## Catalyst Profile & Mechanism[3][4]

### The Catalyst Structure

The core of the Naud catalyst is the chiral Ferrocenyl-Phosphine-Oxazoline (Fe-PHOX) ligand coordinated to Ruthenium. A typical representative complex is:  $[\text{RuCl}_2(\text{PPh}_3)(\text{L})]^*$

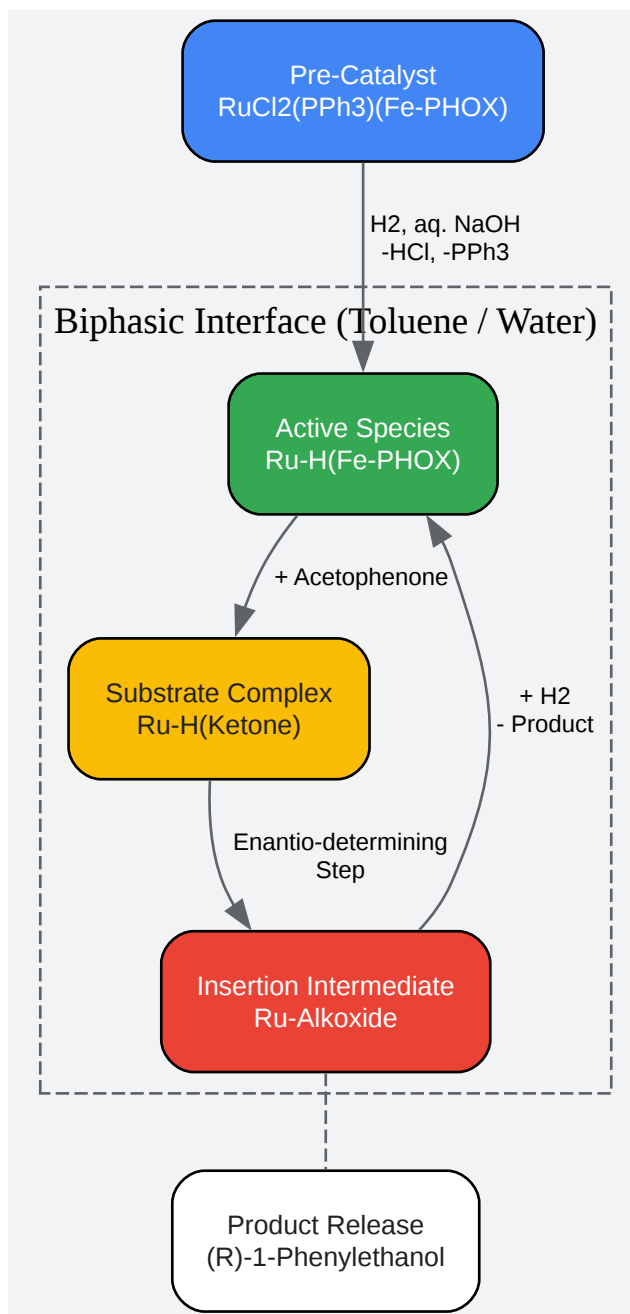
- L:\* (S)-2-[2-(diphenylphosphino)ferrocenyl]-4-isopropyl-2-oxazoline.
- Metal Center: Ruthenium(II).[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Auxiliary Ligand: Triphenylphosphine (often displaced during the active cycle).

## Mechanistic Pathway

Unlike the Noyori bifunctional mechanism (which relies on an NH effect), the Naud catalyst typically operates via a coordination-insertion mechanism enhanced by base.

- Pre-catalyst Activation: The dichloride precursor reacts with the base (NaOH) and Hydrogen to form the active Ru-Hydride species.
- Substrate Coordination: The ketone coordinates to the vacant site on the Ru center (created by  $\text{PPh}_3$  dissociation or hemilability of the oxazoline).
- Hydride Transfer: Enantioselective migratory insertion of the hydride into the C=O bond.
- Product Release: Hydrogenolysis releases the alcohol and regenerates the Ru-H species.

**Critical Insight:** The use of a biphasic system (Toluene/Aq. NaOH) is not merely for solubility; the aqueous phase acts as a reservoir for the base and salts, preventing catalyst poisoning and simplifying the organic phase workup.



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Figure 1: Simplified catalytic cycle emphasizing the activation and hydrogenation loop within the biphasic environment.

## Experimental Protocol

Safety Warning: Hydrogen gas at high pressure (20-80 bar) poses an explosion hazard. All reactions must be performed in a rated stainless steel autoclave.

## Materials

Component	Specification	Role
Pre-catalyst	RuCl <sub>2</sub>	Chiral Catalyst
Substrate	Acetophenone (>99% purity)	Reactant
Solvent	Toluene (Degassed)	Organic Phase
Base	1M Aqueous NaOH	Activator/Scavenger
Gas	Hydrogen (H <sub>2</sub> ), 5.0 Grade	Reductant

## Preparation of the Naud Catalyst (In-Situ Method)

Note: While isolated catalysts are available, the in-situ generation from [RuCl<sub>2</sub>(benzene)]<sub>2</sub> dimer and the Ligand is common.

- Weigh [RuCl<sub>2</sub>(benzene)]<sub>2</sub> (0.005 mmol) and (S)-Fe-PHOX Ligand (0.011 mmol) into a Schlenk flask.
- Add dry DMF (2 mL) and stir at 100°C for 10 minutes under Argon.
- Evaporate solvent or use the solution directly if DMF is compatible (for the standard Naud protocol, isolation or Toluene exchange is preferred).
  - Best Practice: Use the commercially available RuCl<sub>2</sub>(PPh<sub>3</sub>)[Fe-PHOX] complex for reproducibility.

## Hydrogenation Procedure (Standard Run)

Target Scale: 10 mmol Acetophenone S/C Ratio: 1000:1 (Can be pushed to 10,000:1 optimized)

- Reactor Prep: Purge a 50 mL stainless steel autoclave with Nitrogen (3 cycles).
- Loading (Under N<sub>2</sub> flow):
  - Load Acetophenone (1.20 g, 10 mmol).

- Add Toluene (4 mL).
- Add Catalyst Solution (containing 0.01 mmol Catalyst in 1 mL Toluene).
- Add 1M aq. NaOH (2.0 mL). Note: The biphasic mixture will form.
- Pressurization:
  - Seal the autoclave.
  - Purge with Hydrogen (pressurize to 5 bar, vent) x 3 times.
  - Pressurize to 20 bar (approx. 290 psi).
- Reaction:
  - Stir vigorously (1000 rpm) to ensure phase mixing.
  - Temperature: 25°C - 30°C.
  - Time: 2 - 4 hours. (Monitor H<sub>2</sub> uptake if possible).
- Workup:
  - Vent H<sub>2</sub> carefully.
  - Transfer mixture to a separating funnel.
  - Discard the aqueous layer (bottom).
  - Wash organic layer with brine (1 x 5 mL).
  - Dry organic layer over MgSO<sub>4</sub> and filter.
  - Evaporate Toluene to obtain crude (R)-1-phenylethanol.

## Analytical Method

- Technique: Chiral GC (Gas Chromatography).

- Column: Beta-DEX 120 or CP-Chirasil-Dex CB (25m x 0.25mm).
- Conditions: Injector 250°C, Detector (FID) 250°C. Oven: 100°C Isothermal.
- Retention Times:
  - Acetophenone: ~5.2 min
  - (R)-1-Phenylethanol: ~8.5 min
  - (S)-1-Phenylethanol: ~9.1 min

## Optimization & Troubleshooting

The Naud system is robust, but specific parameters dictate the enantiomeric excess (ee) and conversion rate.

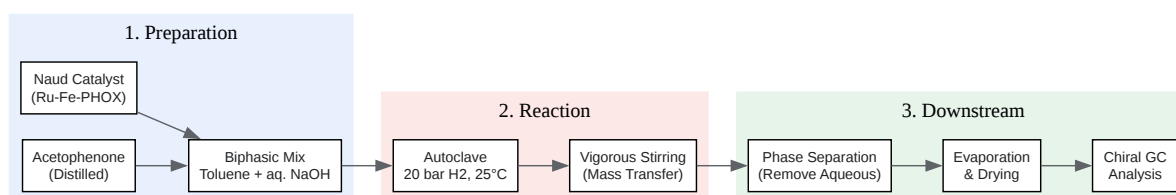
### Parameter Impact Table

Parameter	Recommended Range	Effect of Deviation
Pressure	20 - 80 bar	< 10 bar: Slow reaction. > 80 bar: Negligible benefit, safety risk.
Base	NaOH or KOtBu	Weak Base (NaHCO <sub>3</sub> ): Inactive catalyst. Base is required to form Ru-H.
Solvent	Toluene, Xylene	Alcohols (MeOH): May reduce ee% due to competing transfer hydrogenation pathways or ligand dissociation.
S/C Ratio	1,000 - 100,000	Low S/C: Wasteful. High S/C: Requires longer times and ultra-pure substrates.

## Common Issues

- Problem: Low Conversion (< 50%).
  - Root Cause:[2][8][5][7][9][10] Catalyst poisoning ( $\text{Cl}^-$  or S from substrate) or insufficient stirring (mass transfer limit in biphasic system).
  - Solution: Distill acetophenone prior to use; Increase stirring speed to >1000 rpm.
- Problem: Low ee (< 80%).
  - Root Cause:[2][8][5][7][9][10] Temperature too high (>50°C) or racemization of product (unlikely under basic conditions).
  - Solution: Maintain reaction at 20-25°C.

## Workflow Visualization



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Figure 2: Operational workflow for the biphasic hydrogenation process.

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